4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a piperidine ring, a sulfonyl group, a naphthothiazole moiety, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-methylpiperidine, which is then reacted with sulfonyl chloride to form 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline.
Coupling with Naphthothiazole: The intermediate is then coupled with naphtho[1,2-d][1,3]thiazole-2-amine under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylpiperidin-1-yl)sulfonyl]aniline: Shares the piperidine and sulfonyl groups but lacks the naphthothiazole and benzamide moieties.
N-[(4-methylpiperidin-1-yl)sulfonyl]benzamide: Similar structure but without the naphthothiazole group.
4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl acetic acid: Contains a similar sulfonyl group but with different functional groups.
Uniqueness
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-12-14-27(15-13-16)32(29,30)19-9-6-18(7-10-19)23(28)26-24-25-22-20-5-3-2-4-17(20)8-11-21(22)31-24/h2-11,16H,12-15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQHVOXFFGWJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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